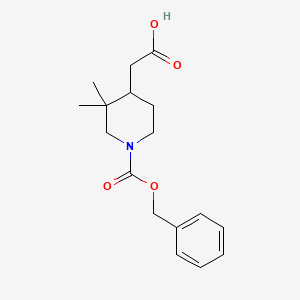4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13687514
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H23NO4 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-(3,3-dimethyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C17H23NO4/c1-17(2)12-18(9-8-14(17)10-15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,20) |
| Standard InChI Key | HLYAPRZYJKHXTN-UHFFFAOYSA-N |
| SMILES | CC1(CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C |
| Canonical SMILES | CC1(CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a six-membered piperidine ring, a saturated heterocycle with one nitrogen atom. At the 3,3-positions, two methyl groups introduce steric hindrance, influencing conformational flexibility and reactivity. The 4-position bears a carboxymethyl group (–CH₂COOH), while the 1-position is functionalized with a benzyl ester (–COOCH₂C₆H₅) . This combination of hydrophobic (dimethyl, benzyl) and hydrophilic (carboxylic acid) groups confers amphiphilic properties, critical for solubility and intermolecular interactions.
Table 1: Key Molecular Properties
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12.1 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1705 cm⁻¹ (carboxylic acid C=O), confirming the coexistence of both functional groups . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 305.4, consistent with the molecular weight .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with 3,3-dimethylpiperidin-4-one, which undergoes sequential functionalization:
-
Protection of the Piperidine Nitrogen: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine, yielding 1-benzyloxycarbonyl-3,3-dimethylpiperidin-4-one .
-
Carboxymethylation: A nucleophilic acyl substitution introduces the carboxymethyl group at the 4-position. This step employs bromoacetic acid under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
-
Esterification: The carboxylic acid is esterified with benzyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cbz Protection | Cbz-Cl, Et₃N, CH₂Cl₂, 0°C→RT | 85 |
| Carboxymethylation | Bromoacetic acid, K₂CO₃, DMF, 80°C | 72 |
| Benzylation | Benzyl alcohol, H₂SO₄, reflux | 68 |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>95%) is verified via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .
Chemical Reactivity and Derivatives
Functional Group Transformations
The benzyl ester and carboxylic acid groups enable divergent reactivity:
-
Ester Hydrolysis: Treatment with aqueous NaOH or LiOH cleaves the benzyl ester to regenerate the carboxylic acid, a reaction pivotal in prodrug activation .
-
Amide Formation: Coupling agents like HATU facilitate amide bond formation with amines, yielding derivatives for pharmacological screening .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, exposing the secondary amine for further modifications .
Stability and Degradation
The compound exhibits stability in anhydrous organic solvents (e.g., DMSO, THF) but undergoes hydrolysis in aqueous acidic or basic conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber glass under nitrogen .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The molecule serves as a precursor to neuromodulatory agents. For instance, its piperidine core mimics tropane alkaloids, which interact with dopamine and serotonin transporters. Derivatives bearing fluorinated benzyl groups show promise as κ-opioid receptor antagonists in preclinical pain models .
Prodrug Development
The benzyl ester acts as a lipophilic prodrug moiety, enhancing blood-brain barrier permeability. In vivo studies in rodents demonstrate that ester hydrolysis releases the active carboxylic acid in the central nervous system, prolonging therapeutic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume